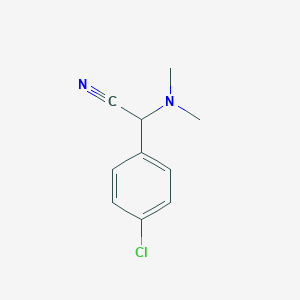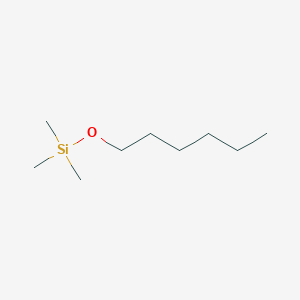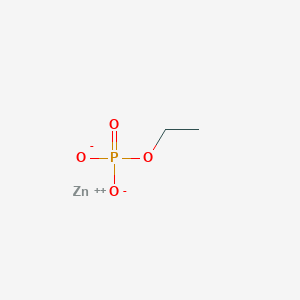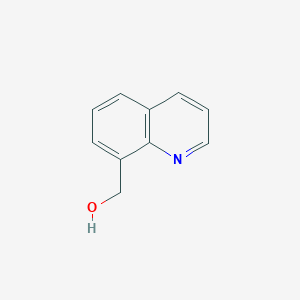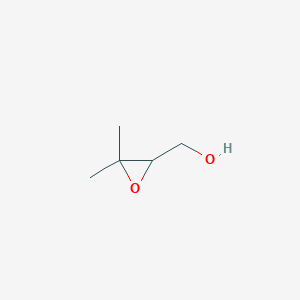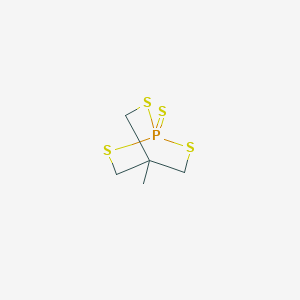
Propylene pentamer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylene pentamer, also known as PP5, is a cyclic oligomer of propylene, with a molecular formula of C30H54. It is a colorless liquid with a high boiling point and low viscosity. PP5 has gained significant attention in recent years due to its potential applications in various fields, including scientific research, polymer synthesis, and material science.
Mécanisme D'action
The mechanism of action of Propylene pentamer is not fully understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. Propylene pentamer has been shown to have a high binding affinity for DNA, which suggests that it may have potential applications in gene therapy and other areas of molecular biology.
Biochemical and Physiological Effects:
Propylene pentamer has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, little is known about its biochemical and physiological effects on living organisms. Further research is needed to determine the potential risks and benefits of using Propylene pentamer in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Propylene pentamer in laboratory experiments is its high stability and low toxicity. Propylene pentamer is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the low solubility of Propylene pentamer in common solvents can make it difficult to work with in certain experiments. Additionally, the lack of knowledge about its potential effects on living organisms raises concerns about its use in certain applications.
Orientations Futures
There are several potential future directions for research on Propylene pentamer, including its use as a template for the creation of nanoscale materials, its potential applications in drug delivery systems, and its use in gene therapy and other areas of molecular biology. Further research is also needed to determine the potential risks and benefits of using Propylene pentamer in various applications, as well as to develop new synthesis methods and improve the properties of the material.
Applications De Recherche Scientifique
Propylene pentamer has several potential applications in scientific research, including its use as a starting material for the synthesis of novel polymers, as a template for the creation of nanoscale materials, and as a building block for the construction of supramolecular structures. Propylene pentamer has also been studied for its potential use in drug delivery systems, where it can be used as a carrier for various drugs due to its high stability and low toxicity.
Propriétés
Numéro CAS |
15220-87-8 |
|---|---|
Nom du produit |
Propylene pentamer |
Formule moléculaire |
C15H30 |
Poids moléculaire |
210.4 g/mol |
Nom IUPAC |
prop-1-ene |
InChI |
InChI=1S/5C3H6/c5*1-3-2/h5*3H,1H2,2H3 |
Clé InChI |
RQFVHGAXCJVPBZ-UHFFFAOYSA-N |
SMILES |
CC=C.CC=C.CC=C.CC=C.CC=C |
SMILES canonique |
CC=C.CC=C.CC=C.CC=C.CC=C |
Pictogrammes |
Health Hazard; Environmental Hazard |
Synonymes |
POLYMER560 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


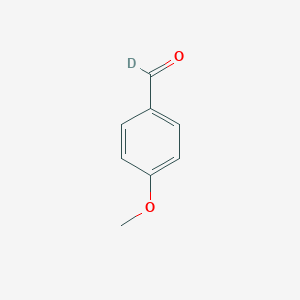
![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)
